Ethyl 2-amino-3-iodobenzoate

Cross-Coupling Oxidative Addition Bond Dissociation Energy

Ethyl 2-amino-3-iodobenzoate is a difunctional aromatic building block belonging to the ortho-amino halobenzoate ester family. Its structure features a nucleophilic primary amine ortho to an ethyl ester, with an iodine atom at the meta position relative to the ester.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
Cat. No. B12105946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-iodobenzoate
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)I)N
InChIInChI=1S/C9H10INO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3
InChIKeyVJGRCYTZXLIIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-3-Iodobenzoate: A Dual-Functional Ortho-Iodoanthranilate Scaffold for Advanced Cross-Coupling


Ethyl 2-amino-3-iodobenzoate is a difunctional aromatic building block belonging to the ortho-amino halobenzoate ester family. Its structure features a nucleophilic primary amine ortho to an ethyl ester, with an iodine atom at the meta position relative to the ester. This specific substitution pattern enables orthogonal reactivity: the amine participates in directed metalation, condensation, and Buchwald-Hartwig couplings, while the C–I bond serves as a privileged electrophile for palladium-catalyzed cross-coupling via oxidative addition [1]. The ethyl ester further provides a masked carboxylic acid handle that can be hydrolyzed or derivatized into amides, hydrazides, and heterocycles. Compared to the regioisomeric 5-iodo isomer, the 3-iodo placement offers distinct electronic and steric control in sequential functionalizations, making it a strategic intermediate for constructing 1,2,3-trisubstituted benzenoid pharmacophores [2].

Why Ethyl 2-Amino-3-Chloro- or 5-Iodobenzoate Cannot Replace Ethyl 2-Amino-3-Iodobenzoate


Substituting ethyl 2-amino-3-iodobenzoate with its 3-chloro, 3-bromo, or regioisomeric 5-iodo analogs introduces measurable penalties in synthetic efficiency and selectivity. The C–I bond (bond dissociation energy ~65 kcal/mol) undergoes oxidative addition to Pd(0) approximately two orders of magnitude faster than the C–Br bond (~80 kcal/mol) and over three orders of magnitude faster than the C–Cl bond (~95 kcal/mol), directly impacting reaction rates, catalyst loadings, and functional group tolerance [1][2]. The 3-iodo regioisomer positions the iodine meta to the electron-withdrawing ester and ortho to the electron-donating amine, creating a unique electronic bias that governs regioselectivity in electrophilic trapping and cyclization cascades — a control element absent in the 5-iodo isomer, where the iodine is para to the ester and sterically less encumbered [3]. The ethyl ester itself is less prone to alkaline hydrolysis than the methyl ester, providing superior stability during cross-coupling reactions conducted in the presence of aqueous base [4].

Head-to-Head Reactivity and Selectivity Data for Ethyl 2-Amino-3-Iodobenzoate


C–I vs. C–Br vs. C–Cl: Bond Dissociation Energy as a Predictor of Oxidative Addition Kinetics

Ethyl 2-amino-3-iodobenzoate exhibits a C–I bond dissociation energy (BDE) of approximately 65 kcal/mol, compared to 80 kcal/mol for the corresponding C–Br bond in ethyl 2-amino-3-bromobenzoate and 95 kcal/mol for the C–Cl bond in ethyl 2-amino-3-chlorobenzoate [1]. This 15–30 kcal/mol reduction in homolytic bond strength translates into significantly lower activation barriers for oxidative addition to palladium(0) and other low-valent transition metals, enabling coupling reactions to proceed at ambient temperature with lower catalyst loadings and shorter reaction times. The experimental kinetic data for unsubstituted phenyl halides show that PhI undergoes oxidative addition to Pd(PPh3)4 with a second-order rate constant approximately 100–500 times greater than PhBr, while PhCl is essentially inert under identical mild conditions [2].

Cross-Coupling Oxidative Addition Bond Dissociation Energy

Regioisomeric Differentiation: Directed Ortho-Metalation (DoM) Preference of 3-Iodo vs. 5-Iodo Substitution

In ethyl 2-amino-3-iodobenzoate, the iodine atom occupies the position ortho to the strongly directing NH2 group and meta to the CO2Et group. This places the iodine within the directed ortho-metalation (DoM) zone, enabling chemoselective lithium-halogen exchange at the 3-position without competing deprotonation at C-5 or C-6, a regiochemical outcome that would be inverted with ethyl 2-amino-5-iodobenzoate [1]. In the 5-iodo regioisomer, the iodine is para to the ester and meta to the amine; attempted DoM on this isomer results in preferential deprotonation at C-6 (ortho to both NH2 and CO2Et) rather than clean halogen-metal exchange, leading to mixtures of functionalized products [2]. The 3-iodo isomer therefore offers a uniquely predictable and step-economical route to 2,3-disubstituted benzoic acid derivatives via sequential halogen-metal exchange followed by electrophilic quench, without requiring protection of the amine or ester functionalities [3].

Directed Ortho-Metalation Regioselectivity Synthetic Efficiency

Ester Stability Under Cross-Coupling Conditions: Ethyl Ester vs. Methyl Ester Hydrolysis Resistance

The ethyl ester of 2-amino-3-iodobenzoate offers quantifiably greater resistance to saponification than the analogous methyl ester during palladium-catalyzed reactions conducted in the presence of aqueous base. Under Suzuki-Miyaura coupling conditions using K2CO3 in DME/H2O (4:1) at 80°C over 12 h, the ethyl ester undergoes <5% hydrolysis, whereas the methyl ester of 2-amino-3-iodobenzoic acid exhibits 20–30% hydrolysis to the free carboxylic acid under identical conditions, as documented for structurally analogous ortho-aminobenzoate esters [1]. This 15–25 percentage point reduction in hydrolysis translates directly into higher isolated yields of the desired coupled ester product and eliminates the need for re-esterification steps [2]. The enhanced stability is attributed to the greater steric bulk of the ethoxy group, which retards nucleophilic attack by hydroxide ion at the ester carbonyl [3].

Ester Stability Cross-Coupling Process Chemistry

High-Value Application Scenarios for Ethyl 2-Amino-3-Iodobenzoate Driven by Quantitative Differentiation


Low-Temperature, Low-Catalyst-Loading Suzuki-Miyaura Couplings for Thermally Sensitive Targets

The intrinsically low C–I bond dissociation energy (~65 kcal/mol) enables Suzuki-Miyaura cross-coupling of ethyl 2-amino-3-iodobenzoate with arylboronic acids to proceed at 25–40°C using 0.5–1 mol% Pd catalyst, compared to 80–100°C and 2–5 mol% Pd required for the 3-bromo or 3-chloro analogs [1]. This thermal advantage makes the compound the halogenated coupling partner of choice when synthesizing thermally labile biaryl drug candidates or natural product derivatives, where elevated temperatures would cause decomposition of the ethyl ester, the free amine, or the coupled product itself. The low-temperature protocol also minimizes palladium black formation, facilitating workup and reducing metal contamination in pharmaceutical intermediates [2].

Sequential One-Pot Directed Ortho-Metalation / Electrophilic Trapping for 2,3-Disubstituted Benzoate Libraries

The unique 3-iodo substitution pattern, positioning iodine ortho to the NH2 directing group, allows for a clean one-pot lithium–iodine exchange at –78°C followed by electrophilic quench (e.g., CO2, DMF, disulfides, alkyl halides) to generate diverse 2-amino-3-functionalized benzoate esters without amine protection [3]. The 5-iodo regioisomer cannot replicate this selectivity, instead yielding regioisomeric mixtures that require chromatographic separation. This capability makes ethyl 2-amino-3-iodobenzoate the preferred starting material for array synthesis in medicinal chemistry hit-to-lead programs where rapid access to 2,3-disubstituted benzenoid SAR data is critical [4].

Radiolabeling Precursor for SPECT and PET Imaging Agent Synthesis via Isotopic Iodide Exchange

The iodine atom at the 3-position serves as a direct handle for no-carrier-added radioiodination via isotopic exchange or Cu(I)-mediated halex reactions, enabling the synthesis of [123/125/131I]-labeled 2-amino-3-iodobenzoate derivatives for in vivo imaging studies. The 3-iodo regioisomer is preferred over the 5-iodo isomer when the radiolabel must reside at the position meta to the carboxylate, a metabolic soft spot that influences tracer biodistribution and metabolite profiles [1]. The ethyl ester's stability under the mildly basic conditions used for radioiodination (pH 7–9, 60–80°C, 20–30 min) further supports high radiochemical yields (>80%) compared to the methyl ester, which undergoes partial hydrolysis under the same conditions [2].

Process-Scale Synthesis of Ortho-Amino Aryl Iodide Building Blocks for API Intermediates

In kilo-scale pharmaceutical intermediate synthesis, the lower catalyst loading enabled by the C–I bond (typical Pd catalyst usage: 0.1–0.5 mol% for ArI vs. 1–2 mol% for ArBr) represents a significant cost saving, particularly when employing expensive palladium sources or specialized ligands [2]. The ethyl ester's superior resistance to saponification during aqueous workup also improves mass recovery and simplifies purification, leading to higher overall yield across multi-step sequences. These factors make ethyl 2-amino-3-iodobenzoate a more economical choice than its 3-bromo or 3-chloro counterparts when total cost-of-goods is calculated over a full synthetic route rather than on a per-gram intermediate price basis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-amino-3-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.